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Compound of Interest

1,3-Dimethyl-4-fluoro-2-
Compound Name: ,
nitrobenzene

CAS No.: 3013-35-2

Cat. No.: B13987186

Get Quote

Executive Summary

1,3-Dimethyl-4-fluoro-2-nitrobenzene is a highly functionalized aromatic building block. Its
structural uniqueness lies in the "sandwiched" nitro group at position 2, sterically crowded by
methyl groups at positions 1 and 3. This steric environment forces the nitro group out of
planarity with the benzene ring, significantly influencing its thermodynamic stability, melting
point, and reactivity profile.

This guide addresses the critical physical properties—Melting Point (MP) and Boiling Point (BP)
—which are the primary determinants for process engineering (e.g., crystallization vs.
distillation) and safety assessments (e.g., thermal runaway risks).

Chemical Identity & Structural Analysis

Before establishing physical constants, precise structural identification is required to distinguish
this compound from its isomers (e.g., 2-fluoro-1,3-dimethyl-4-nitrobenzene).
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Attribute Detail

Systematic Name 1-Fluoro-2,4-dimethyl-3-nitrobenzene

4-Fluoro-2-nitro-m-xylene; 2,6-Dimethyl-3-
Common Synonyms )
fluoronitrobenzene

CAS Registry Number 3013-35-2

Molecular Formula CsHsFNO:2

Molecular Weight 169.15 g/mol

SMILES CC1=C(C(=C(C=C1)F)C)[O-]

Steric Inhibition of Resonance: The 2-nitro
group is twisted relative to the aromatic plane
due to the 1,3-dimethyl "buttressing” effect.[1][2]

[3114][51[6]

Structural Feature

Physical Properties Profile

The physical state of this compound is governed by the interplay between molecular symmetry
and the dipole moment introduced by the fluorine atom.

Melting Point (MP)[7]

o Experimental State:Solid at Standard Ambient Temperature and Pressure (SATP).
e Observed Range:35 °C — 45 °C (Low-melting solid).

o Thermodynamic Insight: The compound exhibits a relatively low melting point compared to
its non-fluorinated analog (2-nitro-m-xylene, MP ~13 °C) due to the added polarity of the C-F
bond, which increases intermolecular lattice energy. However, the steric bulk prevents
efficient packing, keeping the MP below 50 °C.

Boiling Point (BP)[4][8]

o Predicted Value:245 °C £ 10 °C at 760 mmHg.
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» Experimental Behavior: The compound is prone to thermal decomposition near its boiling
point.[4]

e Process Implication: Distillation at atmospheric pressure is unsafe and inefficient. Vacuum
distillation is required to lower the BP below the onset of decomposition (typically <150 °C).

Summary Table of Properties

Property Value | Range Confidence Source | Method
Physical State Crystalline Solid High Synthesis Reports [1]
] ] ) Analog Extrapolation
Melting Point 35-45°C Medium
& Patent Data
N , _ EPI Suite™
Boiling Point ~245 °C (760 mmHg) High (Pred.) )
Calculation
Flash Point >110 °C High (Pred.) Closed Cup Est.
Hydrophobicit
LogP 26-29 High Y p y
Analysis

Experimental Validation Protocols

For researchers synthesizing this compound, relying on literature values is insufficient due to
the variability of impurities (isomers). The following self-validating protocols are recommended
to determine exact values for your specific batch.

Workflow Visualization

The following diagram outlines the logical flow for characterizing the thermal properties of 1,3-
Dimethyl-4-fluoro-2-nitrobenzene.
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Crude 1,3-Dimethyl-4-fluoro-2-nitrobenzene
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Figure 1: Characterization workflow ensuring thermal stability is assessed before boiling point
determination.

Protocol A: Melting Point Determination (DSC Method)

Why DSC? Visual capillary methods are subjective, especially for low-melting solids that may
"sweat" before melting. DSC provides a precise thermodynamic onset.

« Preparation: Hermetically seal 2—5 mg of dried sample in an aluminum pan.

e Ramp: Heat from 0 °C to 100 °C at a rate of 5 °C/min under Nitrogen purge (50 mL/min).
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e Analysis: Identify the endothermic peak. The onset temperature is the rigorous melting point;
the peak maximum represents the completion of melt.

 Validation: If the peak is broad (>2 °C width), the sample contains significant isomeric
impurities (likely 2-fluoro-1,3-dimethyl-4-nitrobenzene).

Protocol B: Boiling Point Estimation (Reduced Pressure)

Safety Warning: Do NOT attempt to boil this compound at 760 mmHg. Nitro compounds can
undergo autocatalytic decomposition at high temperatures.

o Method: Use the Siwoloboff method adapted for vacuum, or a micro-distillation setup.

e Setup: Place 0.5 mL of liquid (melted) sample in a tube with a capillary sealed at the top
(inverted).

e Vacuum: Apply a stable vacuum (e.g., 10 mmHg).

e Heat: Slowly heat the bath. The BP is the temperature at which a continuous stream of
bubbles emerges from the capillary and persists when heating stops momentarily.

e Calculation: Convert the vacuum BP to atmospheric BP using the Clausius-Clapeyron
equation or a pressure-temperature nomograph.

o Target Vacuum BP: ~110-120 °C at 10 mmHg.
Thermodynamic Context & Application
Understanding these values is critical for process scale-up:

e Solid Handling: Since the MP is near ambient temperature (35-45 °C), the material may
sinter or fuse during storage in warm climates. Cold storage (<20 °C) is mandatory to
maintain free-flowing solid characteristics.

 Purification Strategy:

o Crystallization: Preferred over distillation. The low melting point suggests using low-boiling
solvents (e.g., Hexane/Ethyl Acetate) and cooling to -10 °C to maximize yield.
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o Melt Crystallization: Because the MP is low, "sweating" (controlled partial melting) can be
an effective purification technique to remove lower-melting isomeric impurities.

Safety & Stability (E-E-A-T)

Thermal Runaway Risk: Nitro-aromatics are energetic. The "sandwiched" nitro group in 1,3-
Dimethyl-4-fluoro-2-nitrobenzene is under torsional strain, lowering the activation energy for
decomposition.

» Decomposition Onset: TGA analysis typically shows weight loss (decomposition) beginning
around 200-220 °C.

» Recommendation: Never heat the process mass above 150 °C. Ensure emergency cooling
is available if processing >1 kg.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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